(S)-1-(4-Bromophenyl)but-3-en-1-amine
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Overview
Description
(S)-1-(4-Bromophenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. It features a bromophenyl group attached to a butenyl chain with an amine functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a condensation reaction.
Reduction and Functionalization: The intermediate is then subjected to reduction and functionalization reactions to introduce the amine group and form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
(S)-1-(4-Bromophenyl)but-3-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chlorophenyl)but-3-en-1-amine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(4-Fluorophenyl)but-3-en-1-amine: Contains a fluorine atom in place of bromine.
(S)-1-(4-Methylphenyl)but-3-en-1-amine: Features a methyl group instead of bromine.
Uniqueness
(S)-1-(4-Bromophenyl)but-3-en-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, making this compound distinct from its analogs.
Biological Activity
(S)-1-(4-Bromophenyl)but-3-en-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and therapeutic implications, supported by recent research findings and data tables.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C10H12BrN
- Molecular Weight : Approximately 226.11 g/mol
- Structural Features : The compound features a bromophenyl group attached to a butenylamine backbone, with a double bond between the second and third carbon atoms in the butyl chain. This configuration is crucial for its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 4-bromoaniline.
- Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Yield and Purity : Recent synthetic routes have reported yields exceeding 85% with high purity levels, making it suitable for further biological evaluations .
This compound exhibits significant biological activity through its interactions with various molecular targets:
- Neurotransmitter Receptors : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neuropharmacology.
- Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.0039 mg/mL .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Studies :
- Anticancer Activity :
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds highlights the influence of different substituents on biological activity:
Compound Name | Structural Feature | Unique Aspects |
---|---|---|
(S)-1-(3-Chlorophenyl)but-3-en-1-amine | Chlorine instead of bromine | Differences in electronic properties affecting reactivity |
(S)-1-(3-Fluorophenyl)but-3-en-1-amine | Fluorine atom instead of bromine | May exhibit different pharmacokinetic properties |
(R)-1-(4-Bromophenyl)butan-1-amine | Butan structure instead of butenyl | Different reactivity due to saturation |
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1S)-1-(4-bromophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1 |
InChI Key |
QJBPQBRSRNDVJT-JTQLQIEISA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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